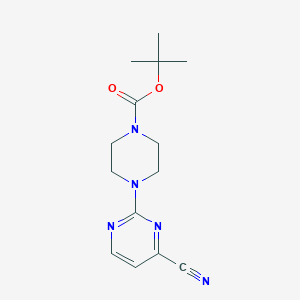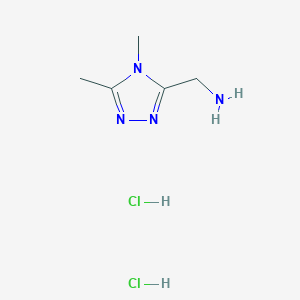
4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine
説明
4-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol . The IUPAC name for this compound is (4-methyl-3-pyridinyl)(3,4,5-trifluorophenyl)methanone .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a methyl group and a trifluorobenzoyl group . The InChI code for this compound is 1S/C13H8F3NO/c1-7-2-3-17-6-9(7)13(18)8-4-10(14)12(16)11(15)5-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.2 g/mol and a molecular formula of C13H8F3NO .科学的研究の応用
Synthesis and Characterization of Novel Compounds
Researchers have developed methodologies for synthesizing complex molecules and polymers incorporating pyridine derivatives. For instance, novel soluble fluorinated polyamides containing pyridine and sulfone moieties exhibit exceptional thermal stability, transparency, and mechanical strength, making them suitable for advanced material applications such as in electronics and coatings (Xiao-Ling Liu et al., 2013). Additionally, the synthesis of new polyimides derived from aromatic diamines and dianhydrides, including pyridine moieties, has been explored, showcasing materials with good thermal stability, mechanical properties, and solubility in common solvents, indicating their potential in high-performance polymers (Xiaolong Wang et al., 2006).
Luminescence and Photophysical Properties
The investigation into the luminescence properties of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes reveals blue-green emissions, offering potential applications in light-emitting devices and sensors (Xiao-wei Li et al., 2012). Such studies underline the significance of pyridine derivatives in developing new luminescent materials.
Catalysis and Organic Transformations
Research on palladium pincer-type complexes and sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) demonstrates their applicability in catalytic activities, including Mizoroki-Heck reactions, highlighting the role of pyridine derivatives in facilitating diverse organic transformations (Haiying Wang et al., 2018).
Sensor Development
Innovative chemosensory materials based on polyfluorenes with pyridine-derivative groups have been synthesized, showing promising responsiveness to metal ions and protons. These materials are potential candidates for developing new sensors with applications in environmental monitoring and diagnostics (B. Du et al., 2007).
特性
IUPAC Name |
(4-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-2-3-17-11(4-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEDRYJUEQUWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207948 | |
| Record name | (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187163-98-9 | |
| Record name | (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-2-pyridinyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)




![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)





![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)